7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane
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Overview
Description
7,7-Dibromo-3,4-dimethylidenebicyclo[410]heptane is a bicyclic compound characterized by the presence of two bromine atoms and two methylene groups attached to a heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane typically involves the reaction of an alkyl halide with an alkene in the presence of a strong base such as potassium hydroxide (KOH) . The reaction conditions often require controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bonds in the methylene groups can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Methyl-lithium (LiMe): Used for the insertion of cyclopropylidene into C-H bonds.
Silver ions (Ag⁺): Employed in hydroxymercuration reactions.
Major Products Formed
Cyclopropylidene Derivatives: Formed through the insertion of cyclopropylidene into C-H bonds.
Iodides: Produced through reactions with methyl-lithium at low temperatures.
Scientific Research Applications
7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane involves its ability to undergo various chemical transformations. The compound can interact with molecular targets through its reactive bromine atoms and methylene groups, leading to the formation of new chemical bonds and the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 7,7-Dibromo-3-methylbicyclo[4.1.0]heptane
- 7,7-Dibromo-4-tert-butyl-1-methylbicyclo[4.1.0]heptane
- 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane
Uniqueness
7,7-Dibromo-3,4-dimethylidenebicyclo[41
Properties
CAS No. |
106732-17-6 |
---|---|
Molecular Formula |
C9H10Br2 |
Molecular Weight |
277.98 g/mol |
IUPAC Name |
7,7-dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H10Br2/c1-5-3-7-8(4-6(5)2)9(7,10)11/h7-8H,1-4H2 |
InChI Key |
NIERRUVYHMYYTD-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2C(C2(Br)Br)CC1=C |
Origin of Product |
United States |
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